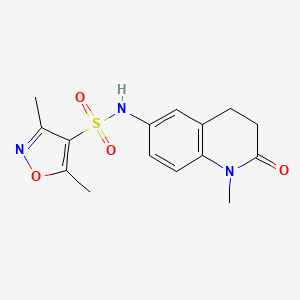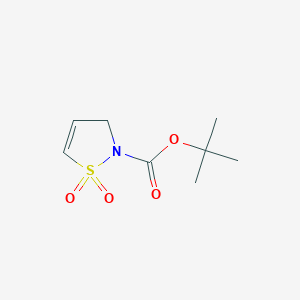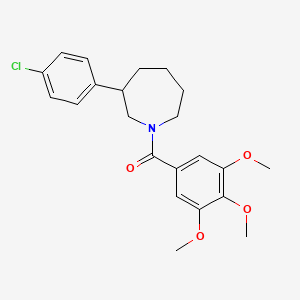![molecular formula C19H17ClN4O3S B2894368 5-({1-[(2-氯-1,3-噻唑-5-基)甲基]-1H-吲哚-3-基}甲基)-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮 CAS No. 866136-93-8](/img/structure/B2894368.png)
5-({1-[(2-氯-1,3-噻唑-5-基)甲基]-1H-吲哚-3-基}甲基)-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including an indole ring, a thiazole ring, and a pyrimidinetrione moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing a sulfur atom and a nitrogen atom. Pyrimidinetrione is a pyrimidine derivative with two carbonyl groups at the 2 and 4 positions and two methyl groups at the 1 and 3 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole and thiazole rings, followed by the introduction of the pyrimidinetrione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized pi electrons above and below the plane of the molecule. The pyrimidinetrione moiety is also planar and conjugated .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle with multiple electronegative atoms, might undergo nucleophilic substitution reactions. The carbonyl groups in the pyrimidinetrione moiety could be involved in various reactions such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively high in molecular weight and quite polar. This could affect its solubility, boiling point, melting point, and other physical properties .科学研究应用
Antimicrobial Activity
The imidazole ring, a component of the compound, is known for its antimicrobial properties. Compounds containing imidazole rings have been used to treat infectious diseases due to their ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Potential
Both imidazole and thiazole rings have been reported to exhibit antitumor activities. The thiazole moiety, in particular, has been associated with cytotoxic activity against various human tumor cell lines. This suggests that our compound could be explored for potential anticancer applications, possibly acting through mechanisms involving cell cycle arrest or apoptosis induction .
Anti-Inflammatory Properties
Imidazole derivatives have shown anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. The compound’s structure suggests it may modulate inflammatory pathways, providing a starting point for the development of new anti-inflammatory agents .
Antiviral Uses
The presence of an imidazole ring in antiviral drugs is not uncommon. These compounds can inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound could be investigated for its potential antiviral effects against a range of viruses .
Antidiabetic Activity
Thiazole derivatives have been studied for their antidiabetic properties, which often involve the modulation of enzymes like alpha-glucosidase or dipeptidyl peptidase-IV. Given the structural features of the compound, it may hold promise for the development of new antidiabetic medications .
Neuroprotective Effects
Imidazole-containing compounds have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with neuronal targets could be an area of interest for further research .
作用机制
Target of Action
Compounds containing thiazole moieties, which is a part of the given compound, have been found to exhibit a wide range of biological activities . They have been used in various drugs acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a component of the compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole-based compounds have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
The thiazole ring, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole-based compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound could have diverse molecular and cellular effects.
安全和危害
属性
IUPAC Name |
5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-6,8-9,14H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOQJCCMQZSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

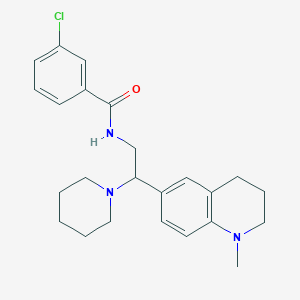

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)
![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)
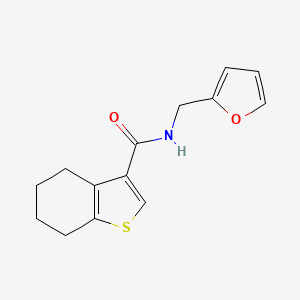

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)

